molecular formula C14H14ClN3O2 B7470197 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide

4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide

Cat. No. B7470197
M. Wt: 291.73 g/mol
InChI Key: CLSPEMHGFQDVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the silencing of genes. By inhibiting HDACs, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have several biochemical and physiological effects. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to increase the acetylation of histones, leading to the activation of genes involved in cell differentiation. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide for lab experiments is its specificity for HDAC inhibition. 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to selectively inhibit HDAC1 and HDAC3, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide. One of the most significant directions is the development of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide derivatives with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the potential side effects of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that has shown promising results in several scientific research applications. Its specificity for HDAC inhibition makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in cancer therapy, neuroprotection, and inflammation make it a promising candidate for drug development. However, further research is needed to determine its efficacy, safety, and pharmacological properties.

Synthesis Methods

The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-5-methyl-2-phenylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 3-aminobutan-1-ol in the presence of triethylamine to give 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide as the final product.

Scientific Research Applications

4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has shown promising results in several scientific research applications. One of the most significant applications of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is in the field of cancer therapy. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSPEMHGFQDVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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